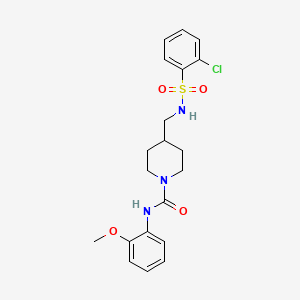
4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide , commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Piperidine ring
- Functional Groups :
- Chlorophenylsulfonamide
- Methoxyphenyl
- Carboxamide
Molecular Formula
The molecular formula is C16H18ClN3O3S, indicating a complex arrangement conducive to various biological interactions.
Research indicates that the compound acts primarily as an inhibitor of certain enzymes, particularly those involved in neurotransmission and inflammation. The sulfonamide group is known for its ability to interact with enzymes, potentially affecting their activity by altering binding sites or competing with substrates.
Inhibition of Cholinesterases
A notable aspect of this compound's biological activity is its potential inhibition of cholinesterases (ChE). ChE inhibitors are crucial in treating conditions like Alzheimer's disease. Studies have shown that similar piperidine derivatives exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | AChE/BChE |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | AChE |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 | BChE |
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The presence of the methoxy group may enhance lipophilicity, improving membrane penetration and efficacy.
Case Studies
- Neuroprotective Effects : A study on related piperidine compounds indicated neuroprotective effects in models of neurodegeneration, suggesting that the compound may offer therapeutic benefits in neurodegenerative diseases .
- Anticancer Potential : Preliminary investigations into the cytotoxicity of similar compounds showed promising results against cancer cell lines, indicating that modifications on the piperidine scaffold can lead to enhanced anticancer activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the safety and efficacy of this compound. Studies suggest that similar piperidine derivatives are metabolized via cytochrome P450 enzymes, which may influence their bioavailability and toxicity profiles.
Selectivity and Side Effects
While the compound shows promise as a therapeutic agent, selectivity for target enzymes over others is vital to minimize side effects. Research into structure-activity relationships (SAR) has revealed modifications that can enhance selectivity for AChE over BChE, potentially reducing adverse effects associated with broader inhibition profiles .
特性
IUPAC Name |
4-[[(2-chlorophenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-18-8-4-3-7-17(18)23-20(25)24-12-10-15(11-13-24)14-22-29(26,27)19-9-5-2-6-16(19)21/h2-9,15,22H,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGFPNQGOWSKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














